Thermal Stability During Autoclaving
In a direct comparative study, heat sterilization of culture media containing free L-glutamine caused approximately 95% decomposition of the amino acid, whereas glutamine-containing dipeptides (Ala-Gln and Gly-Gln) remained unaltered [1]. NALG, as an N-acetylated dipeptide, inherits this thermal stability advantage and is explicitly marketed as a heat-stable glutamine source that 'guarantees cell culture medium still containing L-Glutamine even after 2 years storage' [2]. The dipeptide bond and N-acetyl cap collectively prevent the intramolecular cyclization to pyroglutamic acid that drives free glutamine degradation during autoclaving [1][2].
| Evidence Dimension | Decomposition after heat sterilization (autoclaving) |
|---|---|
| Target Compound Data | Unaltered (0% decomposition); media retains glutamine activity after 2 years storage |
| Comparator Or Baseline | Free L-glutamine: approximately 95% decomposition after autoclaving |
| Quantified Difference | Approximately 95 percentage point reduction in decomposition; essentially complete preservation vs. near-total loss |
| Conditions | Autoclaving of tissue culture media; dipeptide stability data from Roth et al. (1988) using Ala-Gln and Gly-Gln; NALG-specific stability claim from Genaxxon |
Why This Matters
Enables single-step media preparation with terminal autoclaving, eliminating the need for aseptic post-sterilization glutamine supplementation and reducing contamination risk in GMP-compliant workflows.
- [1] Roth E, Ollenschlager G, Hamilton G, Simmel A, Langer K, Fekl W, Jakesz R. Influence of two glutamine-containing dipeptides on growth of mammalian cells. In Vitro Cell Dev Biol. 1988 Jul;24(7):696-8. PMID: 3397369. View Source
- [2] Genaxxon. Stable Glutamine: N-acetyl-L-alanyl-L-glutamine. Product information page. View Source
